
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol is a complex organic compound that features a unique structure combining an acenaphthylene moiety with a dipropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol typically involves multiple steps:
Formation of the Acenaphthylene Moiety: This can be achieved through the cyclization of naphthalene derivatives under specific conditions.
Introduction of the Dipropylamino Group: This step involves the reaction of the acenaphthylene derivative with dipropylamine in the presence of a suitable catalyst.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound, often requiring precise control of temperature and pH.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced analogs with modified hydrogen content.
Substitution Products: Substituted compounds with new functional groups replacing original ones.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dimethylamino)propan-1-ol
- 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(diethylamino)propan-1-ol
Uniqueness: 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6279-70-5 |
|---|---|
Molekularformel |
C21H29NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
1-(1,2-dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol |
InChI |
InChI=1S/C21H29NO/c1-4-13-22(14-5-2)15(3)21(23)19-12-11-17-10-9-16-7-6-8-18(19)20(16)17/h6-8,11-12,15,21,23H,4-5,9-10,13-14H2,1-3H3 |
InChI-Schlüssel |
RXQTXHXIAGVMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(C)C(C1=CC=C2CCC3=C2C1=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



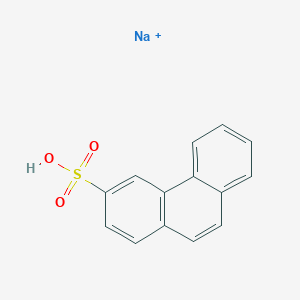
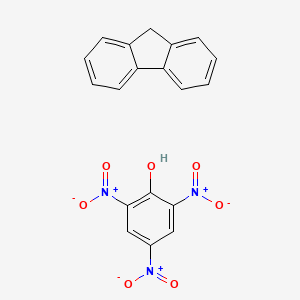
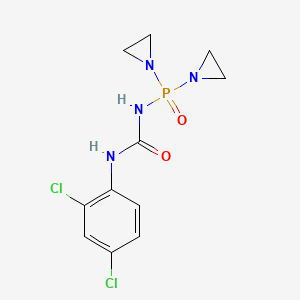
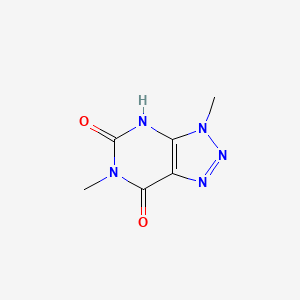
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)

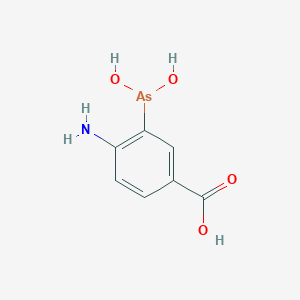
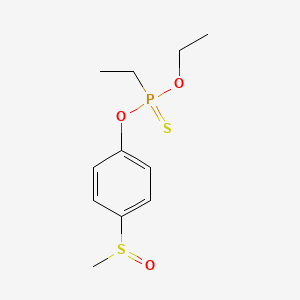




![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
